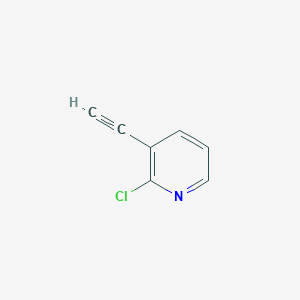

2-Chloro-3-ethynylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-ethynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN/c1-2-6-4-3-5-9-7(6)8/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXBYAHLSUVKHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10603824 | |

| Record name | 2-Chloro-3-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196156-69-0 | |

| Record name | 2-Chloro-3-ethynylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196156-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Pyridine Derivatives in Advanced Chemical Research

Pyridine (B92270), a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are fundamental to numerous areas of chemical science. wisdomlib.orgajrconline.orgopenaccessjournals.com Their unique electronic properties, arising from the presence of the nitrogen heteroatom, impart a distinct reactivity and stability that has been harnessed across various scientific disciplines. openaccessjournals.com Pyridine derivatives are integral components of many natural products, including essential vitamins and alkaloids, and form the core structure of numerous pharmaceutical drugs. ajrconline.orgresearchgate.net

The incorporation of a pyridine nucleus is a widely used strategy in drug discovery, as it can enhance the pharmacokinetic properties of molecules, such as solubility and bioavailability. ajrconline.org The versatility of pyridine derivatives is further demonstrated by their broad spectrum of biological and pharmacological activities, which include anti-inflammatory, antimicrobial, and antitumor properties. wisdomlib.orgopenaccessjournals.com In materials science, pyridine-based compounds are explored for their potential in developing functional materials with specific electronic and optical properties. smolecule.com The rich and varied chemistry of pyridine derivatives ensures their continued importance as a focal point of research and development. ajrconline.orgresearchgate.net

2 Chloro 3 Ethynylpyridine As a Key Heterocyclic Building Block in Synthetic Methodologies

Direct Synthetic Routes

Direct synthetic routes to this compound offer efficient ways to introduce the ethynyl group onto the pyridine ring. These methods are favored for their ability to form the target molecule in a minimal number of steps.

Metal-Catalyzed Cross-Coupling Reactions for Ethynyl Group Introduction

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision and efficiency. psu.edu For the synthesis of this compound, palladium-catalyzed reactions are particularly prominent.

The Sonogashira coupling is a powerful and widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The synthesis of this compound via Sonogashira coupling often starts from a dihalogenated pyridine, such as 2-chloro-3-iodopyridine (B15675) or 2-chloro-3-bromopyridine. The greater reactivity of the C-I or C-Br bond compared to the C-Cl bond allows for selective ethynylation at the 3-position. A study described a facile and efficient synthesis of alkynylpyridines via Sonogashira coupling of iodopyridines with terminal alkynes in the presence of PdCl2(PPh3)2, CuI, and Et3N in DMF at 65 °C, resulting in good to excellent yields. researchgate.net

The general mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. wikipedia.org In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. wikipedia.org Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final product and regenerates the Pd(0) catalyst.

Several factors can be optimized to achieve high yields and selectivity in the Sonogashira coupling for this compound synthesis. These include the choice of catalyst, base, solvent, and reaction temperature. Common palladium catalysts include Pd(PPh3)4 and PdCl2(PPh3)2. libretexts.org A variety of bases can be used, with amines like triethylamine (B128534) (Et3N) being common choices. scirp.org The reaction is typically carried out in solvents such as dimethylformamide (DMF) or a mixture of THF and triethylamine. researchgate.net

Table 1: Sonogashira Coupling Reaction Conditions for Synthesis of 2-Chloro-3-(arylethynyl)pyridines

| Starting Material | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3-Bromo-2-chloropyridine | Phenylacetylene | PdCl2(PPh3)2 / CuI | Et3N | DMF | 65 | Good | researchgate.net |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF3COO)2 / PPh3 / CuI | Et3N | DMF | 100 | 96 | scirp.org |

| 3-Iodo-2-fluoropyridine | Phenylacetylene | PdCl2(PPh3)2 / CuI | Et3N | DMF | RT or 60 | 61 | researchgate.netunl.pt |

| Iodobenzene | Phenylacetylene | PdCl2(PPh3)2 / CuI | Et3N | Ionic Liquid | 55 | - | nih.gov |

| Aryl Iodides | 2-Methyl-3-butyn-2-ol | PdCl2(PPh3)2 / CuI | Et3N | - | RT | - | walisongo.ac.id |

While the Sonogashira coupling is the most prominent method, other palladium-catalyzed strategies can also be employed for the synthesis of ethynylpyridines. The Heck and Cassar reactions, for instance, also utilize palladium catalysts for alkynylation but often require harsher reaction conditions compared to the Sonogashira reaction. wikipedia.org The development of copper-free Sonogashira coupling reactions represents a significant advancement, addressing some of the environmental and practical issues associated with the use of copper co-catalysts. organic-chemistry.orglibretexts.org These copper-free variants often employ specific ligands to facilitate the catalytic cycle.

Cleavage from Organosilicon-Protected Ethynyl Precursors

An alternative and often complementary approach to the direct ethynylation of halopyridines is the use of silyl-protected alkynes, such as ethynyltrimethylsilane. This method involves the Sonogashira coupling of a dihalopyridine with a silyl-protected alkyne, followed by the removal of the silyl (B83357) protecting group to unveil the terminal alkyne. A key advantage of this strategy is the increased stability and ease of handling of silyl-protected alkynes compared to acetylene (B1199291) gas. uni-muenchen.de

The synthesis of this compound can thus be achieved by reacting 2-chloro-3-iodopyridine with trimethylsilylacetylene (B32187) under Sonogashira conditions. The resulting intermediate, 2-chloro-3-((trimethylsilyl)ethynyl)pyridine, is then subjected to a deprotection step. The removal of the trimethylsilyl (B98337) (TMS) group is typically accomplished under mild conditions, for example, by treatment with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or by using a base such as potassium carbonate in methanol. unl.pt This two-step sequence provides a reliable and often high-yielding route to the desired product.

Synthesis of Related Halogenated Ethynylpyridine Intermediates

The synthesis of various halogenated ethynylpyridine intermediates is crucial for expanding the chemical space accessible from these building blocks. These intermediates can then be used in a variety of subsequent transformations.

Hydrohalogenation Protocols for Pyridylacetylenes

Hydrohalogenation of pyridylacetylenes provides a direct method for the synthesis of vinyl halides. For instance, the reaction of 2-ethynyl-3-methylpyridine (B1282358) with hydrochloric acid (HCl) in ethanol (B145695) at low temperatures leads to the formation of 2-(chlorovinyl)-3-methylpyridine through an anti-Markovnikov addition. This reaction proceeds via protonation of the triple bond followed by the nucleophilic attack of the chloride ion. Such protocols are valuable for introducing a vinyl halide functionality, which can then be used in other cross-coupling reactions.

Preparation of Related Chlorinated Pyridine Scaffolds

The synthesis of chlorinated pyridine scaffolds, which serve as crucial precursors for more complex molecules, can be achieved through various methodologies, including direct chlorination of pyridine derivatives and functionalization of fused heterocyclic systems. These methods often involve high temperatures, specific catalysts, or modern, environmentally conscious reagents.

A prevalent method for producing polychlorinated pyridines involves the direct chlorination of substituted pyridines at elevated temperatures. For instance, compounds such as 2,3- and 2,5-dichloro-6-(trichloromethyl)pyridine can be prepared by reacting 2-chloro-6-(trichloromethyl)pyridine with gaseous chlorine at temperatures of at least 160°C in the presence of a suitable catalyst. google.com This process can be modulated to yield various polychlorinated derivatives, including tetrachloropyridine and pentachloropyridine, by controlling the reaction conditions and starting materials. google.comgoogle.com Vapor-phase chlorination represents another approach; for example, 3-cyanopyridine (B1664610) can be selectively chlorinated to produce 2-chloro-5-cyanopyridine (B21959) by passing a vaporized feed stream with chlorine through a dual-zone reactor with controlled temperature gradients. google.com

Fused pyridine systems, such as imidazopyridines and chromenopyridines, can also be effectively chlorinated. An environmentally friendly protocol for the C-3 chlorination of imidazo[1,2-a]pyridines utilizes Chloramine-T as the chlorinating agent. nih.govacs.org This method proceeds under neat (solvent-free) conditions at room temperature, offering high yields in a short time frame. nih.govacs.org The reaction is believed to proceed via the formation of an effective chlorinating species like hypochlorous acid from Chloramine-T in the presence of moisture, which is then attacked by the nucleophilic imidazopyridine. nih.gov

The scope of this reaction is demonstrated by the successful chlorination of various substituted imidazo[1,2-a]pyridines, as detailed in the table below.

Table 1: Chlorination of Imidazo[1,2-a]pyridine Scaffolds with Chloramine-T nih.gov

| Entry | Starting Material (Substituent) | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-phenylimidazo[1,2-a]pyridine | 3-chloro-2-phenylimidazo[1,2-a]pyridine | 95 |

| 2 | 2-(4-fluorophenyl)imidazo[1,2-a]pyridine | 3-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | 83 |

| 3 | 2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine | 3-chloro-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine | 98 |

Similarly, chromenopyridine scaffolds can be chlorinated after their initial synthesis. In one approach, chroman-4-one is used as a starting material in a multi-component reaction to form chromenopyridine derivatives. mdpi.com These products are subsequently converted into their chlorinated analogues in high yields (69–79%) by treatment with a mixture of phosphonyl chloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux conditions. mdpi.com Another route starts from 4-hydroxy-2H-chromen-2-ones, which are first formylated and chlorinated using POCl₃ in DMF before further reactions to build the chromenopyridine structure. mdpi.com

The synthesis of simpler chlorinated pyridones is also well-established. For example, 3-chloro-2-pyridone can be prepared from 2,3-dichloropyridine. acs.org The initial step involves the selective hydrolysis of the more reactive 2-chloro position via treatment with sodium n-butoxide to form 3-chloro-2-n-butoxypyridine, which is then converted to the pyridone through acid-catalyzed cleavage. acs.org

These synthetic strategies highlight the diverse and adaptable nature of methods available for preparing a wide array of chlorinated pyridine and fused-pyridine scaffolds, which are foundational for the development of specialized chemical compounds.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic and Electrophilic Substitution Pathways

Substitution reactions on the 2-Chloro-3-ethynylpyridine core can proceed through several mechanisms, primarily involving the displacement of the chlorine atom or substitution at other positions on the pyridine (B92270) ring.

The chlorine atom at the C2 position of the pyridine ring serves as a competent leaving group in nucleophilic substitution reactions. The reactivity of 2-chloropyridines in such transformations is well-documented, where the chlorine is displaced by a variety of nucleophiles. nih.govchempanda.com These reactions are fundamental for introducing diverse functionalities at this position. The addition of nucleophiles to 2-chloropyridine can transform the heterocycle into various pyridine derivatives. chempanda.com For instance, sulfur-based nucleophiles like thiols and thiolates can be employed to synthesize 2-thiopyridines, a valuable class of bioactive compounds, via nucleophilic aromatic substitution (SNAr). chemrxiv.org

While the chlorine atom is typically replaced by nucleophiles, electrophilic halogenation of a 2-chloropyridine substrate generally results in the substitution of a hydrogen atom on the ring rather than the displacement of the existing chlorine. For example, reaction with brominating agents like Br₂ in the presence of a Lewis acid catalyst can lead to the formation of 2-chloro-3-bromopyridine and 2-chloro-5-bromopyridine. yufengchemicals.com Similarly, iodination with agents like iodine monochloride (ICl) can yield 2-chloro-3-iodopyridine (B15675) and 2-chloro-5-iodopyridine. yufengchemicals.com

Table 1: Examples of Halogen Substitution Reactions on 2-Chloropyridine Scaffolds

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

| 2-Chloropyridine | Glutathione | S-(pyridin-2-yl)glutathione | Nucleophilic Substitution (SNAr) nih.gov |

| 2-Chloropyridine | Bromine (Br₂) / AlBr₃ | 2-Chloro-3-bromopyridine, 2-Chloro-5-bromopyridine | Electrophilic Aromatic Substitution yufengchemicals.com |

| 2-Chloropyridine | Iodine Monochloride (ICl) | 2-Chloro-3-iodopyridine, 2-Chloro-5-iodopyridine | Electrophilic Aromatic Substitution yufengchemicals.com |

| 2-Chloropyridine | Sulfuryl Chloride (SO₂Cl₂) / FeCl₃ | 2,3-Dichloropyridine, 2,5-Dichloropyridine | Electrophilic Aromatic Substitution yufengchemicals.com |

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2-halopyridines. The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. researchgate.net The stability of this intermediate is crucial for the reaction to proceed.

The reactivity of the pyridine ring towards nucleophilic attack is inherently promoted by the electron-withdrawing nature of the ring nitrogen atom, which polarizes the C-Cl bond and stabilizes the anionic intermediate. askfilo.com This effect is most pronounced at the C2 and C4 positions. In the case of this compound, the ethynyl (B1212043) group at the C3 position provides additional activation. As an electron-withdrawing group, the acetylene (B1199291) moiety further depletes the electron density of the pyridine ring, making the C2 carbon more electrophilic.

Crucially, the ortho-positioning of the ethynyl group relative to the chlorine leaving group allows for direct resonance stabilization of the Meisenheimer complex formed upon nucleophilic attack at C2. This synergistic electronic effect of the ring nitrogen and the adjacent ethynyl group lowers the activation energy for the reaction, facilitating the SNAr process even with moderately strong nucleophiles. Such reactions often require strategically positioned electron-withdrawing groups to proceed efficiently, a role fulfilled by the acetylene moiety in this substrate. chemrxiv.org

Cross-Coupling Reactivity of Halogen and Ethynyl Functionalities

The presence of both an aryl chloride and a terminal alkyne makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at two distinct sites.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures.

Suzuki Coupling : The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. harvard.eduorganic-chemistry.org For this compound, the reaction occurs at the C-Cl bond, allowing for the formation of a new carbon-carbon bond between the pyridine C2 position and the organic group from the boronic acid. While the coupling of 2-chloropyridines can sometimes be challenging, various catalyst systems have been developed to effect this transformation efficiently. acs.orgresearchgate.net

Stille Coupling : The Stille reaction couples an organohalide with an organotin compound (organostannane). yufengagro.comwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. The C-Cl bond of this compound can be readily coupled with various organostannanes using a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], to form a C-C bond at the C2 position. yufengagro.com

Heck Coupling : The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. organic-chemistry.orgwikipedia.org This transformation would involve the coupling of the C-Cl bond of this compound with an alkene, resulting in a 2-alkenyl-3-ethynylpyridine derivative. The reaction typically proceeds with excellent stereoselectivity. organic-chemistry.org

Table 2: Overview of Cross-Coupling Reactions at the C-Cl Bond

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki Coupling | R-B(OH)₂ | Pd Catalyst (e.g., Pd(OAc)₂), Ligand, Base (e.g., K₂CO₃) | Pyridyl(C2)-R organic-chemistry.org |

| Stille Coupling | R-Sn(Alkyl)₃ | Pd Catalyst (e.g., Pd(PPh₃)₄) | Pyridyl(C2)-R yufengagro.comwikipedia.org |

| Heck Coupling | Alkene (R'-CH=CH₂) | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Pyridyl(C2)-CH=CH-R' wikipedia.org |

The terminal alkyne functionality offers a complementary site for chemical modification, primarily through reactions involving the acidic terminal C-H bond.

Sonogashira Coupling : The Sonogashira reaction is a cornerstone of alkyne chemistry, coupling a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org The terminal alkyne of this compound can react with various organohalides (R-X) to produce a disubstituted alkyne, yielding a 2-chloro-3-(alkynyl)pyridine derivative (Py-C≡C-R). This reaction is highly efficient and proceeds under mild conditions. washington.edu

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : As a terminal alkyne, the ethynyl group is a prime substrate for "click" chemistry. The CuAAC reaction with an organic azide (R-N₃) provides a straightforward and high-yielding route to 1,2,3-triazole rings. This reaction would functionalize the ethynyl group of this compound to generate a 2-chloro-3-(1,2,3-triazol-4-yl)pyridine. nih.gov

Hydrohalogenation : The triple bond of the ethynyl group can undergo addition reactions. For instance, hydrochlorination of 2-ethynylpyridines can be achieved by reaction with hydrochloric acid, which adds across the triple bond to form a 2-(2-chloroethenyl)pyridine derivative. acs.org This reaction enhances the electrophilicity of the ethynyl group through protonation of the pyridine nitrogen. acs.org

Intramolecular Cyclization and Annulation Reactions

The proximate positioning of the chloro and ethynyl groups in this compound provides an ideal template for intramolecular cyclization and annulation reactions to construct fused heterocyclic systems. These reactions typically involve an initial functionalization of one group, followed by a ring-closing reaction with the other.

For example, the ethynyl group can be functionalized via a Sonogashira coupling with a reactant containing a nucleophilic site (e.g., an alcohol or amine). The resulting intermediate can then undergo an intramolecular nucleophilic aromatic substitution, where the tethered nucleophile displaces the chlorine atom at the C2 position to form a new five- or six-membered ring fused to the pyridine core. This strategy is a powerful method for synthesizing compounds such as furopyridines, thienopyridines, and pyrrolopyridines.

Annulation reactions, which involve the formation of a new ring onto an existing one, can also be employed. A [3+2] annulation, for instance, could involve the reaction of a pyridinium (B92312) ylide derived from the nitrogen of this compound with a suitable dipolarophile to construct a new five-membered ring, such as an indolizine core. nih.gov These intramolecular strategies offer elegant and atom-economical routes to complex, polycyclic aromatic systems from the relatively simple this compound starting material.

Transition Metal-Mediated Transformations

Transition metals, particularly palladium and rhodium, play a pivotal role in mediating the transformations of this compound, enabling the formation of new carbon-carbon and carbon-hydrogen bonds and influencing the redox behavior of the molecule.

The ethynyl group of this compound is readily functionalized through palladium-catalyzed C-C bond coupling reactions, with the Sonogashira coupling being a prime example. organic-chemistry.orgwikipedia.org The mechanism of the Sonogashira coupling is well-established and involves a dual catalytic cycle with palladium and copper. libretexts.org

The generally accepted mechanism proceeds through the following key steps: nobelprize.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an aryl or vinyl halide (R-X) to form a Pd(II) intermediate.

Transmetallation: Concurrently, the terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide. This copper acetylide then undergoes transmetallation with the Pd(II) intermediate, transferring the alkynyl group to the palladium and regenerating the Cu(I) catalyst.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the C-C coupled product and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.

Catalytic Cycle of the Sonogashira Coupling

| Step | Description |

|---|---|

| Pd Cycle | |

| Oxidative Addition | L |

| Transmetallation | L |

| Reductive Elimination | L |

| Cu Cycle |

Mechanistic studies have elucidated the importance of the ligand on the palladium center and the role of the base in these coupling reactions. rsc.orgrsc.org The chloro-substituent on the pyridine ring can also be a site for C-C coupling reactions (e.g., Suzuki or Heck coupling), though typically under more forcing conditions than reactions involving the more reactive C-Br or C-I bonds. uwindsor.ca

The pyridine ring of this compound contains C-H bonds that can be functionalized through transition metal-catalyzed C-H activation. lucp.net Rhodium catalysts are particularly effective for the chelation-assisted C-H functionalization of pyridines. nih.govnih.gov

The mechanism typically involves: rsc.org

Coordination: The pyridine nitrogen acts as a directing group, coordinating to the metal center (e.g., Rh(III)).

C-H Activation: This coordination facilitates the cleavage of a specific C-H bond (usually at the C-2 or C-6 position) via a concerted metalation-deprotonation pathway, forming a metallacyclic intermediate.

Functionalization: The organometallic intermediate then reacts with a coupling partner (e.g., an alkyne or alkene).

Reductive Elimination/Catalyst Regeneration: The final product is released, and the active catalyst is regenerated.

For this compound, the C-H bond at the C-4, C-5, or C-6 position could potentially be activated. The regioselectivity of this process is influenced by steric and electronic factors of both the substrate and the catalyst. acs.orgrsc.org The presence of the chloro and ethynyl substituents would significantly influence the electronic properties of the pyridine ring and thus the feasibility and selectivity of C-H activation at different positions. Iron-based catalysts have also been shown to activate C-H bonds in pyridines at room temperature, proceeding through a proposed bimetallic pathway. nih.gov

The pyridine ring is a redox-active moiety, capable of undergoing both reduction and oxidation. mdpi.com The substituents on the ring, such as the chloro and ethynyl groups, modulate its redox properties.

Reduction: The pyridine ring can be reduced to a piperidine ring under various conditions, including catalytic hydrogenation and electrochemical methods. nih.govacs.org Electrochemical reduction of pyridines has been known for over a century and offers a method for hydrogenation without the need for high-pressure hydrogen gas. acs.org The electron-withdrawing nature of the chloro and ethynyl substituents would make the pyridine ring of this compound more susceptible to reduction compared to unsubstituted pyridine. Partial reduction to dihydropyridines is also a known transformation for electron-deficient pyridines. acs.org

Oxidation: While the pyridine ring itself is relatively resistant to oxidation, the substituents can undergo oxidative transformations. The ethynyl group, for example, could be subject to oxidative coupling reactions. Furthermore, oxidation of the pyridine nitrogen to form the corresponding N-oxide is a common reaction for pyridines, which can alter the reactivity of the ring system. wikipedia.orgchempanda.com The redox behavior can also be studied using techniques like cyclic voltammetry, which provides information about the oxidation and reduction potentials of the molecule. researchgate.netnih.gov The redox potential is influenced by the nature and position of substituents on the pyridine ring. mdpi.com

Reactivity Governed by Pyridine Nitrogen Activation

Activation of the pyridine nitrogen atom serves as a powerful strategy to modify the chemical behavior of this compound. By converting the neutral nitrogen to a positively charged pyridinium center or a polarized N-oxide, the electron-withdrawing nature of the ring is enhanced, making it more susceptible to certain types of reactions.

The quaternization of the nitrogen atom in pyridine derivatives leads to the formation of pyridinium salts, which significantly enhances the electrophilicity of the pyridine ring. This transformation renders the ring highly electron-deficient and activates it towards nucleophilic attack.

A notable example of this activation is the synthesis of N-(1-ethoxyvinyl)pyridinium triflates. nih.gov The treatment of 2-chloropyridines with trifluoromethanesulfonic acid and ethoxyacetylene generates stable and isolable pyridinium salt adducts. nih.gov Specifically, the formation of 2-chloro-1-(1-ethoxyvinyl)pyridinium triflate highlights a key synthetic pathway for activating the 2-chloropyridine scaffold. orgsyn.org The synthesis involves the reaction of 2-chloropyridine with triflic acid, followed by the addition of ethoxyacetylene. orgsyn.org

The formation of the pyridinium salt dramatically increases the susceptibility of the C2 position to nucleophilic aromatic substitution (SNAr). The positively charged nitrogen atom acts as a powerful electron sink, stabilizing the intermediate formed during nucleophilic attack. This enhanced reactivity allows for SNAr reactions to proceed under exceptionally mild conditions with a variety of nucleophiles, such as primary and secondary amines. orgsyn.org The N-(1-ethoxyvinyl) group can later be removed through thermal, acidic, or oxidative cleavage, yielding the corresponding 2-aminopyridines. orgsyn.org

Detailed research findings on a representative pyridinium salt are summarized below.

Interactive Data Table: Characterization of 2-Chloro-1-(1-ethoxyvinyl)pyridinium triflate orgsyn.org

Users can sort the data by clicking on the column headers.

| Property | Data |

| Appearance | Orange-brown crystalline material |

| Melting Point | 103–105 °C |

| ¹H NMR (500 MHz, CD₃CN) | δ: 8.86 (dd, J = 6.2, 1.8 Hz, 1H), 8.64 (ddd, J = 8.4, 7.8, 1.8 Hz, 1H), 8.24 (dt, J = 8.4, 1.7 Hz, 1H), 8.10 (ddd, J = 7.8, 6.1, 1.5 Hz, 1H), 4.88 (dd, J = 5.2, 2.0 Hz, 1H), 4.81 (dd, J = 5.2, 2.1 Hz, 1H), 4.22 (qd, J = 7.0, 2.2 Hz, 2H), 1.41 (td, J = 7.0, 2.1 Hz, 3H) |

| ¹³C NMR (126 MHz, CD₃CN) | δ: 154.4, 151.1, 148.5, 147.8, 131.5, 127.8, 122.2 (q, ¹JCF = 320 Hz, CF₃), 88.1, 68.7, 14.1 |

| ¹⁹F NMR (470 MHz, CD₃CN) | δ: -79.28 |

| HRMS-ES⁺ (C₉H₁₁NOCl) | Calculated: 184.0529 (M⁺), Found: 184.0532 |

The oxidation of the pyridine nitrogen to an N-oxide is a fundamental strategy for modifying the reactivity of the ring. arkat-usa.org The N-oxide group acts as an internal activating group, altering the electronic distribution and enabling reactions that are difficult to achieve with the parent pyridine. researchgate.net The N-O bond introduces a dipole, increasing electron density at the C2 and C4 positions, which facilitates electrophilic substitution, while the positively charged nitrogen activates these same positions towards nucleophilic attack after coordination of the N-oxide oxygen to an electrophile. scripps.eduyoutube.com

Pyridine N-oxides are typically synthesized by the direct oxidation of the corresponding pyridine. A variety of oxidizing agents can be employed, including hydrogen peroxide in acetic acid, meta-chloroperoxybenzoic acid (m-CPBA), or systems like methyltrioxorhenium (MTO) with hydrogen peroxide. arkat-usa.orgmdpi.com

The activation provided by the N-oxide functionality is particularly useful for nucleophilic substitution reactions. A key transformation is deoxygenative halogenation, which provides practical access to 2-halo-substituted pyridines. researchgate.net This strategy involves the activation of the N-oxide moiety with a strong electrophile, such as oxalyl chloride or phosphorus oxychloride, which makes the pyridine ring highly susceptible to the addition of a halide anion. researchgate.netresearchgate.net The subsequent elimination of a hydroxy-electrophile species affords the 2-halo-substituted pyridine. researchgate.net This method is highly regioselective for the C2 position. researchgate.net

Beyond halogenation, the N-oxide group facilitates a range of other transformations. For instance, pyridine N-oxide derivatives can participate in catalytic formal [3+3] annulation reactions, demonstrating their utility in constructing more complex molecular architectures. mdpi.com The unique electronic properties of the N-oxide enable it to act as a versatile substrate in various synthetic contexts, underscoring its importance in the functionalization of pyridine rings. mdpi.com

Advanced Applications in Organic Synthesis, Medicinal Chemistry, and Materials Science

Precursor for Complex Organic Molecule Synthesis

2-Chloro-3-ethynylpyridine serves as a versatile precursor for the synthesis of a wide array of complex organic molecules. The reactivity of its chloro and ethynyl (B1212043) functional groups allows for sequential and diverse chemical transformations.

The chloro group at the 2-position of the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various functionalities, including alkoxy, thio, and aryloxy groups, providing a pathway to a diverse range of substituted pyridine derivatives. Furthermore, the ethynyl group is highly amenable to a variety of coupling reactions, most notably the Sonogashira coupling and click chemistry.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for forming carbon-carbon bonds. wikipedia.org this compound can readily participate in Sonogashira reactions, enabling the extension of the carbon framework by coupling with various aryl or vinyl halides. This reaction is carried out under mild conditions and tolerates a wide range of functional groups, making it suitable for the synthesis of complex molecules. nih.govyoutube.comyoutube.com

Click Chemistry: The terminal alkyne functionality of this compound makes it an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgyoutube.commdpi.comaatbio.com This reaction allows for the efficient and specific formation of 1,2,3-triazole rings, which are important pharmacophores in many biologically active molecules. The reaction is highly reliable, proceeds under mild, often aqueous conditions, and gives high yields with minimal byproducts. wikipedia.orgorganic-chemistry.org

The sequential application of SNAr reactions at the chloro position and coupling reactions at the ethynyl group provides a powerful strategy for the divergent synthesis of complex heterocyclic compounds. For instance, one could first displace the chloride with a nucleophile and then perform a Sonogashira coupling to introduce an aryl group, leading to highly functionalized pyridine scaffolds. These scaffolds are prevalent in natural products and pharmaceuticals. While direct examples of the synthesis of specific natural products from this compound are not extensively documented, its potential as a building block in such endeavors is clear. For example, substituted pyridines are core structures in many alkaloids and other bioactive natural products.

| Reaction Type | Functional Group Involved | Key Reagents | Product Type | Significance |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloro | Nucleophiles (e.g., ROH, RSH, ArOH) | 2-Substituted-3-ethynylpyridines | Introduction of diverse functional groups. nih.gov |

| Sonogashira Coupling | 3-Ethynyl | Aryl/Vinyl Halides, Pd catalyst, Cu(I) cocatalyst, Base | Aryl/Vinyl-substituted ethynylpyridines | Carbon-carbon bond formation and framework extension. wikipedia.org |

| Azide-Alkyne Cycloaddition (Click Chemistry) | 3-Ethynyl | Azides, Cu(I) catalyst | 1,2,3-Triazole-substituted pyridines | Formation of stable heterocyclic rings with biological relevance. wikipedia.orgmdpi.com |

Role in Medicinal Chemistry Research and Drug Discovery Endeavors

Pyridine derivatives are fundamental scaffolds in medicinal chemistry, and this compound offers a unique combination of functionalities that are highly valuable in drug discovery.

Lead optimization is a critical phase in drug discovery where a promising "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. cymitquimica.com this compound can be a key starting material or intermediate in this process. The chloro and ethynyl groups provide convenient handles for systematic structural modifications. For example, a library of analogs can be synthesized by reacting the chloro group with various amines to explore the structure-activity relationship (SAR) around that position. Similarly, the ethynyl group can be derivatized through Sonogashira coupling to introduce different substituents that can probe interactions with a biological target.

The process of lead optimization often involves iterative cycles of design, synthesis, and testing. Computational methods like quantitative structure-activity relationship (QSAR) modeling and molecular docking can guide the design of new analogs based on the this compound scaffold. cymitquimica.com

Chemical probes are small molecules used to study biological systems. Fluorescent probes, for instance, are designed to bind to a specific target and emit light, allowing for visualization and tracking. The ethynyl group of this compound can be used to attach fluorophores through click chemistry, a highly efficient and bioorthogonal reaction. nih.govsigmaaldrich.comresearchgate.net The pyridine core itself can contribute to the photophysical properties of the probe. While specific fluorescent probes based on this compound are not widely reported, the synthesis of novel pyridine- and pyrimidine-based fluorescent probes for bioimaging has been demonstrated, highlighting the potential of this class of compounds. mdpi.comcambridgemedchemconsulting.com For instance, a push-pull system can be created by introducing an electron-donating group and an electron-withdrawing group onto the pyridine ring, a common strategy for designing fluorescent dyes.

Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry. It involves systematically modifying the structure of a molecule and observing the effect on its biological activity. This compound provides a versatile platform for SAR studies.

For example, in the development of kinase inhibitors, a significant area of cancer drug discovery, the pyridine scaffold is a common feature. SAR studies on inhibitors often involve modifying substituents on the heterocyclic ring to improve potency and selectivity. nih.govnih.gov A series of analogs of this compound could be synthesized where the chloro group is replaced by other halogens (F, Br, I) or small functional groups to probe the effect of electronics and sterics at that position. The ethynyl group can also be systematically modified to explore how changes in that region of the molecule affect target binding. For example, replacing the terminal hydrogen with different alkyl or aryl groups can provide insights into the spatial requirements of the binding pocket.

Bioisosteric replacement is another key strategy in SAR studies, where one functional group is replaced by another with similar physical or chemical properties to enhance the desired biological activity or reduce toxicity. cambridgemedchemconsulting.comnih.govu-tokyo.ac.jp For instance, the ethynyl group in a lead compound could be a bioisostere for other linear linkers, and its replacement could be explored to fine-tune the compound's properties.

| Application | Key Structural Feature Utilized | Example of Modification/Study | Potential Outcome |

|---|---|---|---|

| Lead Optimization | 2-Chloro and 3-Ethynyl groups | Library synthesis via SNAr and Sonogashira coupling. | Improved potency, selectivity, and ADMET properties. cymitquimica.com |

| Chemical Probes | 3-Ethynyl group | Attachment of fluorophores via click chemistry. | Tools for target identification and visualization. nih.govmdpi.com |

| SAR Studies | 2-Chloro and 3-Ethynyl groups | Systematic modification of substituents and bioisosteric replacements. | Understanding of key interactions for improved drug design. nih.govnih.gov |

Contributions to Supramolecular Chemistry and Advanced Materials

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. This compound, with its potential for both coordination chemistry and hydrogen bonding, is a promising building block for the construction of supramolecular assemblies and advanced materials.

The pyridine nitrogen atom of this compound is a Lewis basic site that can coordinate to metal ions. The ethynyl group can also participate in coordination or be functionalized to introduce additional coordinating atoms. This makes this compound a versatile ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). mdpi.comnih.govnih.govmdpi.comresearchgate.net

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. The geometry and connectivity of these structures can be controlled by the choice of the metal ion and the design of the ligand. By modifying the this compound scaffold, for example, by introducing carboxylic acid groups via coupling reactions, ligands with specific geometries and functionalities can be created. These ligands can then be used to construct MOFs with desired pore sizes and chemical properties for applications in gas storage, catalysis, and sensing. While there are no specific reports on MOFs constructed from this compound itself, the use of substituted pyridine ligands in the formation of coordination polymers is well-established. The self-assembly of ethynylpyridine derivatives has also been explored in the context of creating ordered nanostructures. sigmaaldrich.comnih.gov

Crystal engineering, a subset of supramolecular chemistry, focuses on the design and synthesis of crystalline solids with desired properties. nih.gov The ability of the chloro and ethynyl groups of this compound to participate in various non-covalent interactions, such as halogen bonding and hydrogen bonding, makes it an interesting candidate for the construction of novel crystal structures.

| Area | Role of this compound | Potential Application |

|---|---|---|

| Coordination Polymers/MOFs | As a ligand or a precursor to more complex ligands. | Gas storage, catalysis, sensing. mdpi.commdpi.com |

| Supramolecular Assemblies | As a building block for self-assembly through non-covalent interactions. | Nanostructured materials, functional materials. nih.gov |

| Crystal Engineering | As a molecule capable of forming specific intermolecular interactions. | Design of novel crystalline materials with tailored properties. nih.gov |

Self-Assembly Processes and Construction of Supramolecular Architectures

The unique molecular structure of this compound, featuring a rigid pyridine ring, a reactive chloro-substituent, and a versatile ethynyl group, positions it as a valuable precursor in the field of supramolecular chemistry. While direct self-assembly of the molecule itself is not extensively documented, its primary role is as a foundational building block for creating more complex ligands that drive the formation of sophisticated supramolecular structures.

The ethynyl group is particularly significant, serving as a handle for constructing larger molecules through established synthetic methods like palladium-catalyzed cross-coupling reactions. One of the most powerful of these is the Sonogashira coupling, which allows for the precise formation of carbon-carbon bonds. This reaction enables the linking of the this compound unit to other aromatic or vinyl halides, leading to the synthesis of elaborate ligands with specific geometries and coordination capabilities.

These tailored ligands, derived from ethynylpyridine precursors, are instrumental in the construction of self-assembled metallosupramolecular architectures. When combined with metal ions, such as palladium(II), the defined angles and rigid nature of the ligands guide the assembly process, resulting in the spontaneous formation of discrete, well-defined two- and three-dimensional ensembles like molecular cages.

Furthermore, this compound is a key intermediate in acetylene-activated cascade reactions. In these processes, the ethynyl moiety initially functions as an electron-withdrawing group, activating the pyridine ring for a nucleophilic aromatic substitution (SNAr) at the chloro-position. Following this substitution, the ethynyl group participates in an intramolecular cyclization (a 5-endo-dig cyclization), leading to the formation of complex fused heterocyclic products. This capacity for building complex polycyclic systems underscores its utility in creating rigid scaffolds suitable for supramolecular engineering.

Fabrication of Polymeric Materials

The ethynyl group of this compound provides a reactive site for polymerization, allowing for its potential use as a monomer in the fabrication of novel polymeric materials. The polymerization of related ethynylpyridines has been demonstrated through several methodologies, suggesting analogous applications for the 2-chloro derivative.

One established method is uncatalyzed activated polymerization. This process is initiated by the addition of a quaternizing agent, such as an alkyl halide. The quaternization of the pyridine nitrogen atom forms an ethynylpyridinium salt. This salt formation significantly activates the acetylenic triple bond, rendering it highly susceptible to nucleophilic attack and subsequent linear polymerization. The result is a conjugated polymer backbone featuring N-alkyl-pyridinium iodide substituents.

Transition metal-catalyzed polymerization offers another viable route. Catalyst systems based on tungsten and molybdenum chlorides, for example, have proven effective for the polymerization of similar ethynyl monomers. Additionally, the Sonogashira coupling reaction, a powerful tool for C-C bond formation, can be adapted for step-growth polymerization. By reacting a bifunctional monomer containing two this compound units with an appropriate coupling partner, it is possible to synthesize conjugated polymers with alternating structural units. This method is widely used to create polymers with tailored electronic and optical properties. mdpi.com

The resulting polymers, derived from monomers like 2-ethynylpyridine (B158538), are often ionic conjugated polymers that can be soluble in water, possessing unique electrochemical and electro-optical properties. sigmaaldrich.com

Applications in Agrochemical Research

In agrochemical research, this compound has been identified for its role in the development of novel nitrification inhibitors. google.com Nitrification is the biological oxidation of ammonia (B1221849) to nitrate, a process that can lead to significant nitrogen loss from the soil through leaching and denitrification. This reduces the efficiency of nitrogen-based fertilizers and can have negative environmental consequences.

Nitrification inhibitors are chemical compounds that slow down this process, thereby improving the efficacy of fertilizers and ensuring that more nitrogen remains available for plant uptake in the form of ammonium. google.com A recent patent has identified ethynyl pyridine compounds, including the commercially available this compound, as effective nitrification inhibitors. google.comgoogle.com

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Experimental Spectroscopic Characterization

Experimental spectroscopy is crucial for the unambiguous determination of the molecular structure of 2-Chloro-3-ethynylpyridine. Techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography provide precise data on atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra offer definitive proof of its structure by mapping the chemical environment of each proton and carbon atom.

In a study detailing the synthesis of this compound, the ¹H NMR spectrum was recorded in deuterated chloroform (B151607) (CDCl₃). The spectrum displays characteristic signals for the three protons on the pyridine (B92270) ring. The proton chemical shifts (δ) are observed at 8.33-8.29 ppm, 7.81-7.77 ppm, and 7.20-7.16 ppm, all appearing as multiplets. rsc.org The distinct chemical shifts and coupling patterns of these aromatic protons are consistent with the 2,3-disubstituted pyridine scaffold, confirming the successful synthesis and structural integrity of the compound. rsc.org

While explicit experimental ¹³C NMR data for this compound is not detailed in the reviewed literature, data from analogous compounds such as 2-(2-chloro-2-phenylethenyl)-3-methylpyridine and other ethynylpyridine derivatives allow for a reliable prediction of the expected chemical shifts. nih.gov The carbon atoms of the pyridine ring are expected to resonate in the aromatic region (typically 120-155 ppm), with their precise shifts influenced by the electron-withdrawing effects of the chlorine atom and the ethynyl (B1212043) group. The acetylenic carbons are anticipated to appear in a characteristic range (typically 70-95 ppm).

Table 1: Experimental and Predicted NMR Data for this compound

| Nucleus | Experimental ¹H NMR (δ, ppm) in CDCl₃ rsc.org | Predicted ¹³C NMR (δ, ppm) |

| Pyridine Ring | ||

| C2 | - | ~152 |

| C3 | - | ~120 |

| C4 | 7.81-7.77 (m) | ~140 |

| C5 | 7.20-7.16 (m) | ~124 |

| C6 | 8.33-8.29 (m) | ~150 |

| Ethynyl Group | ||

| C≡C-H | - | ~80 |

| C≡C -H | - | ~78 |

| C≡C-H | Not explicitly assigned, but typically ~3.0-3.5 ppm | - |

Note: Predicted ¹³C NMR values are estimations based on data from analogous structures and substituent effects. The acetylenic proton signal is often sharp and distinct.

X-ray crystallography provides unparalleled detail about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. As of the current review, a single-crystal X-ray structure for this compound has not been reported in the surveyed scientific literature.

However, crystal structures of closely related molecules, such as the reaction products of 2-ethynylpyridine (B158538) and various substituted ethynylpyridines, have been determined. nih.govacs.orgresearchgate.net These studies consistently show that the pyridine ring and the directly attached ethynyl group are largely coplanar. researchgate.net This planarity is a critical feature that influences molecular packing in the solid state and the potential for π-π stacking interactions, which are important in the design of materials with specific electronic or optical properties. Based on these analogous structures, it is predicted that this compound would also exhibit a planar geometry.

Quantum Chemical and Computational Investigations

Theoretical chemistry provides powerful tools to complement experimental findings. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring reaction mechanisms, electronic structures, and the photophysical properties of molecules like this compound.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, reaction energies, and orbital distributions, offering deep insights into chemical reactivity.

For ethynylpyridine systems, DFT calculations have been employed to understand various reaction mechanisms. For instance, the hydrohalogenation of 2-ethynylpyridines involves the formation of a pyridinium (B92312) salt, which enhances the electrophilicity of the ethynyl group and facilitates nucleophilic attack by a halide ion. nih.govacs.org DFT studies can model the transition states and intermediates of such reactions, clarifying the regioselectivity and energetics of the process. Similarly, DFT has been used to study the SNAr (Nucleophilic Aromatic Substitution) reactions where an ethynyl group acts as an activating group, followed by cyclization. rsc.org

The electronic structure of this compound is significantly influenced by its substituents. Both the chlorine atom and the ethynyl group are electron-withdrawing, which lowers the energy of the frontier molecular orbitals (HOMO and LUMO). DFT calculations are used to quantify these effects and to visualize the distribution of electron density. researchgate.net The HOMO-LUMO energy gap is a key parameter that relates to the molecule's electronic transitions and chemical reactivity. For related ethynylpyridine-containing copper complexes, DFT studies have shown that modifying substituents on the ethynylpyridine ligand systematically tunes the HOMO-LUMO gap, which in turn affects the material's properties. mdpi.com

Table 2: Representative Applications of DFT in Studying Ethynylpyridine Systems

| Studied Property | DFT Application | Significance |

| Reaction Mechanism | Modeling transition states and reaction pathways for hydrohalogenation and SNAr/cyclization reactions. rsc.orgnih.gov | Predicts reaction feasibility, regioselectivity, and provides mechanistic insight. |

| Electronic Structure | Calculation of HOMO/LUMO energies and their distribution. mdpi.com | Quantifies substituent effects and predicts sites of electrophilic/nucleophilic attack. |

| Bonding Analysis | Investigation of bonding in metal complexes containing ethynylpyridine ligands. rsc.org | Elucidates the nature of metal-ligand interactions and their influence on complex stability. |

The interaction of molecules with light is fundamental to applications in materials science, such as in organic light-emitting diodes (OLEDs). Theoretical methods, primarily Time-Dependent Density Functional Theory (TD-DFT), are employed to predict and interpret the photophysical properties of molecules, including their absorption and emission spectra. mdpi.comrsc.orgnih.gov

While specific theoretical studies on the photophysical properties of isolated this compound are not prominent, extensive research exists for its derivatives and metal complexes. molbase.comresearchgate.net These studies calculate the energies of electronic transitions, which correspond to the absorption of light. The calculations can identify the nature of these transitions, such as π→π* transitions within the aromatic system or charge-transfer transitions (e.g., metal-to-ligand charge transfer, MLCT) in complexes. rsc.org

For example, TD-DFT calculations on substituted quinazolines and metal complexes reveal that the position and nature of substituents significantly impact the absorption and emission wavelengths. mdpi.com The introduction of electron-donating or electron-withdrawing groups, like the chloro and ethynyl groups in this compound, is expected to modulate the energies of the frontier orbitals and thus shift the absorption and emission spectra. These computational predictions are invaluable for the rational design of new materials with tailored optical properties. rsc.org

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling 2-Chloro-3-ethynylpyridine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, safety goggles, and face shields to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .

- Spill Management : Immediately isolate the area, avoid dust formation, and use inert absorbents (e.g., vermiculite) for cleanup. Prevent entry into drains or watercourses .

- Waste Disposal : Segregate contaminated materials and dispose via certified hazardous waste handlers to comply with environmental regulations .

Q. What spectroscopic techniques are recommended for initial characterization of this compound?

- Methodological Answer :

- FT-IR and Raman Spectroscopy : Identify functional groups (e.g., C≡C stretch of the ethynyl group at ~2100 cm⁻¹) and confirm the absence of impurities .

- NMR (¹H/¹³C) : Assign peaks for the pyridine ring protons (δ 7.5–8.5 ppm) and ethynyl carbon (δ 70–90 ppm). Use deuterated solvents like DMSO-d₆ for solubility .

- Elemental Analysis : Verify purity by comparing experimental vs. theoretical C, H, N, and Cl percentages .

Q. How is this compound synthesized from precursor compounds?

- Methodological Answer :

- Starting Material : Begin with 2-chloro-3-iodopyridine. Use Sonogashira coupling to introduce the ethynyl group via palladium catalysis (e.g., Pd(PPh₃)₄) and copper iodide as a co-catalyst .

- Reaction Conditions : Optimize temperature (70–90°C) and solvent (THF or DMF) to enhance yield. Monitor progress via TLC or GC-MS .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions be optimized for ethynyl group introduction in chloropyridine derivatives?

- Methodological Answer :

- Catalyst Selection : Use Pd-BINAP complexes for improved regioselectivity. Excess Cs₂CO₃ (3–5 equivalents) accelerates deprotonation and stabilizes intermediates .

- Substrate Scope Testing : Evaluate steric/electronic effects by varying aryl/alkyne partners. Characterize products via X-ray crystallography to confirm structural integrity .

- Kinetic Studies : Perform time-resolved NMR or in situ FT-IR to track reaction pathways and identify rate-limiting steps .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks) for this compound derivatives?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate using HSQC (for C-H correlations) and COSY (for proton-proton coupling) to distinguish between structural isomers or impurities .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) to assign ambiguous signals .

- Single-Crystal X-ray Diffraction : Resolve ambiguities by determining the crystal structure, which provides unambiguous bond lengths and angles .

Q. What strategies are effective for studying the coordination chemistry of this compound with transition metals?

- Methodological Answer :

- Metal Complex Synthesis : React the compound with Cu(I)/Cu(II) salts under inert conditions. Monitor ligand exchange via UV-Vis spectroscopy (e.g., d-d transitions) .

- Magnetic and EPR Studies : Characterize paramagnetic complexes using SQUID magnetometry and EPR to elucidate electronic structures and spin states .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways of metal complexes under nitrogen/air atmospheres .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental yields in Sonogashira reactions involving this compound?

- Methodological Answer :

- Parameter Screening : Systematically vary catalyst loading (1–5 mol%), base (e.g., Et₃N vs. Cs₂CO₃), and reaction time to identify optimal conditions .

- Side-Reaction Monitoring : Use GC-MS to detect homocoupling byproducts (e.g., diynes) and adjust alkyne stoichiometry to suppress them .

- Scale-Up Considerations : Assess mass transfer limitations in larger batches by comparing stirred vs. microreactor setups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.